(9Z,12Z,15Z)-octadeca-9,12,15-trienal

Description

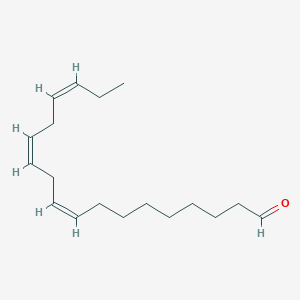

(9Z,12Z,15Z)-octadeca-9,12,15-trienal belongs to a class of lipid-derived signaling molecules known as oxylipins. Its structure, characterized by an 18-carbon chain with three cis double bonds and a terminal aldehyde group, makes it a reactive species capable of interacting with cellular macromolecules. This reactivity is central to its biological functions, which are being actively explored in various research contexts.

Polyunsaturated aldehydes (PUAs) are a diverse group of compounds that have garnered significant attention for their roles in ecological interactions and physiological processes. wikipedia.org Research into PUAs has revealed their importance as defense chemicals in organisms like diatoms, where they can negatively impact the reproductive success of grazing copepods. wikipedia.org In the broader context of PUA research, this compound is significant as a specific C18 trienal derived from an omega-3 fatty acid. The study of such specific aldehydes is crucial for understanding how variations in carbon chain length and the number and position of double bonds influence their biological activity.

In plants, aldehydes derived from fatty acids are involved in responses to environmental stressors and act as signaling molecules. creative-proteomics.com At low concentrations, these aldehydes can modulate gene expression and activate defense pathways, while at higher concentrations, they can be cytotoxic. creative-proteomics.com The investigation of individual PUAs like this compound contributes to a more detailed understanding of these dose-dependent effects and the specific roles of different aldehyde structures in plant biology.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H30O biosynth.com |

| Molecular Weight | 262.4 g/mol biosynth.com |

| CAS Number | 2423-13-4 biosynth.com |

The biosynthesis of this compound is intrinsically linked to the metabolism of its precursor, alpha-linolenic acid (ALA). ALA is an essential omega-3 fatty acid that mammals must obtain from their diet. wikipedia.org In plants and some marine organisms, ALA can be enzymatically converted into a variety of bioactive compounds, including aldehydes.

The primary pathway for the formation of polyunsaturated aldehydes from fatty acids involves a two-step enzymatic process. First, a lipoxygenase (LOX) enzyme catalyzes the addition of molecular oxygen to the fatty acid, forming a hydroperoxide intermediate. In the case of alpha-linolenic acid, this results in the formation of a hydroperoxyoctadecatrienoic acid. Subsequently, a hydroperoxide lyase (HPL) enzyme cleaves the carbon-carbon bond adjacent to the hydroperoxide group, yielding a shorter-chain aldehyde and another fragment. This enzymatic cascade is a key mechanism for the production of various volatile and non-volatile aldehydes in response to stimuli such as tissue damage or pathogen attack.

The scholarly importance of this compound is situated within the expanding field of lipidomics and the study of bioactive lipids. While much of the research has historically focused on its precursor, alpha-linolenic acid, and the broader class of PUAs, there is a growing recognition of the need to understand the specific biological roles of individual aldehyde species.

Current research on reactive aldehydes investigates their dual nature as both signaling molecules and cytotoxic agents. nih.gov At low physiological concentrations, they can participate in cell signaling cascades, while at higher concentrations, they can contribute to oxidative stress and cellular damage. creative-proteomics.com The study of this compound is part of an effort to elucidate the specific contributions of C18 omega-3 derived aldehydes to these processes. Its high degree of unsaturation and reactive aldehyde functionality suggest a potential for significant bioactivity, making it a molecule of interest for future research in areas such as inflammation, cell signaling, and ecological chemistry. Further investigation is needed to fully characterize its specific biological targets and mechanisms of action.

| Property | Value |

|---|---|

| IUPAC Name | (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid nih.gov |

| Molecular Formula | C18H30O2 nih.gov |

| Molecular Weight | 278.43 g/mol chemicalbook.com |

| Melting Point | -11 °C chemicalbook.com |

| Boiling Point | 230-232 °C at 1 mmHg chemicalbook.com |

| Density | 0.914 g/mL at 25 °C chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(9Z,12Z,15Z)-octadeca-9,12,15-trienal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10,18H,2,5,8,11-17H2,1H3/b4-3-,7-6-,10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCMDDWTBVMRTP-PDBXOOCHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Origin of 9z,12z,15z Octadeca 9,12,15 Trienal

Non-Enzymatic Formation Pathways

The non-enzymatic generation of (9Z,12Z,15Z)-octadeca-9,12,15-trienal is primarily a consequence of lipid peroxidation, a process driven by oxidative stress.

Lipid Peroxidation Mechanisms Leading to this compound Generation

Lipid peroxidation is a chain reaction that involves three main stages: initiation, propagation, and termination. nih.govmdpi.com This process affects polyunsaturated fatty acids (PUFAs), such as alpha-linolenic acid, which is the precursor to this compound. wikipedia.orgfatplants.net

The initiation phase begins when a prooxidant, like the hydroxyl radical, abstracts an allylic hydrogen atom from a PUFA, resulting in the formation of a carbon-centered lipid radical. nih.gov During propagation, this lipid radical reacts with molecular oxygen to create a lipid peroxyl radical. This radical can then abstract a hydrogen from another lipid molecule, perpetuating the chain reaction and forming a lipid hydroperoxide. nih.gov The degradation of these hydroperoxides can lead to the formation of various secondary products, including aldehydes like this compound.

| Stages of Lipid Peroxidation | Description |

| Initiation | A prooxidant abstracts a hydrogen atom from a polyunsaturated fatty acid, forming a lipid radical. nih.gov |

| Propagation | The lipid radical reacts with oxygen to form a lipid peroxyl radical, which then reacts with another lipid molecule to form a lipid hydroperoxide and a new lipid radical, continuing the chain reaction. nih.gov |

| Termination | The chain reaction is halted when two radical species react with each other to form a non-radical product. mdpi.com |

Role of Oxidative Stressors in Trienal Formation

Oxidative stressors are key in initiating the lipid peroxidation cascade that leads to the formation of this compound. These stressors include reactive oxygen species (ROS) such as the hydroxyl radical and the hydroperoxyl radical. nih.gov The hydroperoxyl radical is a more potent oxidant than the superoxide (B77818) anion-radical and can directly initiate the chain oxidation of polyunsaturated fatty acids. nih.gov Environmental factors can also contribute to oxidative stress, thereby promoting the non-enzymatic formation of this trienal.

Enzymatic Biosynthesis Pathways

The enzymatic synthesis of this compound involves a coordinated cascade of enzymatic reactions, primarily involving lipoxygenases and hydroperoxide lyases. researchgate.netwikipedia.orgresearchgate.net

Lipoxygenase-Dependent Pathways

Lipoxygenases (LOXs) are a family of enzymes that catalyze the addition of molecular oxygen to polyunsaturated fatty acids. nih.govnih.govresearchgate.net In plants, linoleic and alpha-linolenic acids are the primary substrates for LOX. mdpi.com The lipoxygenase pathway is a key route for the metabolism of alpha-linolenic acid. researchgate.netresearchgate.net This enzymatic reaction converts the fatty acid into a fatty acid hydroperoxide. researchgate.net Depending on the specific lipoxygenase, this oxygenation can occur at different positions on the fatty acid chain. researchgate.net

Hydroperoxide Lyase-Mediated Cleavage

Following the formation of fatty acid hydroperoxides by lipoxygenases, hydroperoxide lyases (HPL) play a crucial role. researchgate.netwikipedia.org These enzymes, which are part of the cytochrome P450 family, catalyze the cleavage of the carbon-carbon bond adjacent to the hydroperoxide group. wikipedia.org This cleavage results in the formation of aldehydes and other products. wikipedia.orgresearchgate.net Specifically, the cleavage of a C18 hydroperoxide derived from alpha-linolenic acid can yield the C18 aldehyde, this compound.

| Enzyme | Function in the Biosynthetic Pathway |

| Lipoxygenase (LOX) | Catalyzes the conversion of polyunsaturated fatty acids (e.g., alpha-linolenic acid) into fatty acid hydroperoxides. researchgate.netnih.gov |

| Hydroperoxide Lyase (HPL) | Cleaves the fatty acid hydroperoxides to produce aldehydes, including this compound. researchgate.netwikipedia.org |

Precursor Analysis and Metabolic Routes (e.g., from alpha-linolenic acid and linolenyl alcohol)

The primary precursor for the biosynthesis of this compound is alpha-linolenic acid ((9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid) . wikipedia.orgfatplants.netdpointernational.com This essential omega-3 fatty acid is abundant in many plant seeds and oils. wikipedia.org The enzymatic pathway begins with the oxygenation of alpha-linolenic acid by lipoxygenase to form a hydroperoxide, specifically 9(S)-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT) or 13(S)-hydroperoxy-(9Z,11E,15Z)-octadecatrienoic acid (13-HPOT). researchgate.netnih.gov Subsequently, hydroperoxide lyase cleaves these hydroperoxides to generate aldehydes. researchgate.net

Another potential precursor is linolenyl alcohol ((9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol) . nih.govnist.gov While the direct metabolic route from linolenyl alcohol to this compound is less documented, it is plausible that it could be oxidized to the corresponding aldehyde.

| Precursor Compound | Chemical Formula | Role in Biosynthesis |

| alpha-Linolenic acid | C18H30O2 | The primary substrate for the lipoxygenase-dependent pathway leading to the formation of this compound. wikipedia.orgdpointernational.com |

| Linolenyl alcohol | C18H32O | A potential precursor that could be oxidized to form this compound. nih.gov |

Natural Occurrence and Distribution

The compound this compound is a polyunsaturated aldehyde derived from the oxidation of α-linolenic acid. Its natural occurrence is primarily documented in the context of insect chemical communication, though its precursors are abundant in plant systems and its formation is mechanistically plausible in various biological and non-biological matrices.

While direct isolation of this compound from plants is not extensively documented in the provided research, its biosynthetic precursors, particularly α-linolenic acid (a C18:3 fatty acid), are ubiquitous in the plant kingdom. frontiersin.orgwikipedia.org Plants possess enzymatic pathways capable of transforming polyunsaturated fatty acids into a variety of volatile aldehydes. nih.gov

The primary mechanism for the formation of aldehydes from fatty acids in plants is the lipoxygenase (LOX) pathway. nih.govhilarispublisher.com This pathway is initiated by the disruption of plant tissues, which allows lipoxygenase enzymes to come into contact with their substrates. researchgate.net The key steps involved are:

Release of Fatty Acids: Endogenous acyl-hydrolases release free fatty acids, such as linoleic and α-linolenic acids, from plant glycerolipids. researchgate.net

Hydroperoxide Formation: Lipoxygenases introduce molecular oxygen into the fatty acid chain to create hydroperoxy derivatives. researchgate.net In the case of α-linolenic acid, this results in 9-hydroperoxy-octadecatrienoic acid (9-HPOT) or 13-hydroperoxy-octadecatrienoic acid (13-HPOT).

Cleavage by Hydroperoxide Lyase (HPL): The hydroperoxides are then cleaved by the enzyme hydroperoxide lyase (HPL), a type of cytochrome P450 enzyme, which breaks the carbon-carbon backbone to form shorter-chain volatile aldehydes and oxoacids. nih.govresearchgate.net For instance, the cleavage of 13-hydroperoxides of linolenic and linoleic acid is known to produce C6 aldehydes like (Z)-3-hexenal and hexanal, which are responsible for the characteristic "green" aroma of freshly cut leaves. hilarispublisher.com

The biosynthesis of C18 unsaturated fatty acids, including oleic acid (18:1), linoleic acid (18:2), and α-linolenic acid (18:3), is a well-established process in plants, occurring through pathways in both the plastids and the endoplasmic reticulum. frontiersin.org Given the abundance of α-linolenic acid and the presence of oxidative enzyme systems like lipoxygenases in plants, the formation of its corresponding aldehyde, this compound, is biochemically plausible, although its role and typical concentrations in plant systems remain to be fully elucidated.

This compound has been definitively identified as a crucial component of the sex pheromone of the fall webworm moth, Hyphantria cunea. This insect is native to North America and has become an invasive species in many parts of Europe and Asia. nih.gov Pheromones are critical for mate attraction in this species. nih.gov

Research has shown that the female fall webworm moth produces a specific blend of compounds to attract males. This blend includes this compound along with other related molecules. The precise ratio of these components can vary geographically, suggesting potential divergence in pheromone signaling among different populations.

Detailed chemical analysis of the sex pheromone gland extracts from female H. cunea has identified several key compounds. The composition of the pheromone blend has been studied in populations from the United States, the former U.S.S.R., and New Zealand.

Table 1: Composition of the Female Sex Pheromone Gland of Hyphantria cunea from Different Geographic Locations

| Compound | North America (U.S.) | U.S.S.R. | New Zealand |

|---|---|---|---|

| This compound | 8 | 6 | 6.6 |

| (9Z,12Z)-octadeca-9,12-dienal | 1 | 5 | 0.6 |

| (3Z,6Z)-cis-9,10-epoxyhenicosa-3,6-diene | 21 | 13 | 27.9 |

Data is presented as a ratio of the identified compounds.

In the effluvia (airborne emissions) from U.S. insects, the ratio of (9Z,12Z)-octadeca-9,12-dienal, this compound, and (3Z,6Z)-cis-9,10-epoxyhenicosa-3,6-diene was found to be 1:6:27, respectively. The biosynthesis of these pheromone components in moths is understood to originate from common fatty acids.

The formation of this compound in non-human food systems is a result of the chemical degradation of its precursor, α-linolenic acid, a common polyunsaturated fatty acid found in many oils and fats. The primary mechanism is lipid oxidation, which can occur through several pathways: autoxidation, photooxidation, and enzymatic oxidation. longdom.org

Enzymatic Oxidation: In systems where enzymes are active, such as in raw or minimally processed foods, lipoxygenases can catalyze the oxidation of α-linolenic acid. nih.gov This process is similar to that described in plant systems, where the enzyme introduces oxygen to form unstable hydroperoxides. researchgate.net These hydroperoxides then decompose, often through cleavage reactions, to yield a variety of secondary products, including aldehydes, alcohols, and ketones. longdom.orgnih.gov

Autoxidation: This is a non-enzymatic process that involves a free-radical chain reaction and is a common cause of rancidity in stored foods. longdom.org The process can be divided into three stages:

Initiation: Pro-oxidants, such as heat, light, or metal ions, abstract an allylic hydrogen atom from the α-linolenic acid molecule, forming a carbon-centered lipid radical. nih.gov

Propagation: The lipid radical reacts rapidly with molecular oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen atom from another unsaturated fatty acid molecule, creating a lipid hydroperoxide and a new lipid radical, thus propagating the chain reaction. nih.gov

Termination: The reaction is terminated when radicals react with each other to form non-radical products. nih.gov

The lipid hydroperoxides formed during the propagation step are unstable and readily decompose into a complex mixture of volatile and non-volatile secondary products. The cleavage of the hydroperoxide of α-linolenic acid can lead to the formation of various aldehydes, including this compound.

Photooxidation: This process occurs in the presence of light and a photosensitizer. The sensitizer (B1316253) absorbs light energy and transfers it to molecular oxygen, converting it from its ground triplet state to the highly reactive singlet state. Singlet oxygen can directly attack the double bonds of α-linolenic acid to form hydroperoxides, which then break down as in autoxidation.

The aldehydes produced through these oxidative processes, including unsaturated aldehydes like this compound, can significantly impact the flavor and aroma profile of food products. longdom.org

Synthetic Methodologies and Chemical Derivatization of 9z,12z,15z Octadeca 9,12,15 Trienal

Total Synthesis Approaches for (9Z,12Z,15Z)-octadeca-9,12,15-trienal

The total synthesis of polyunsaturated aldehydes like this compound presents significant challenges, primarily in the stereocontrolled formation of the Z-configured double bonds and the prevention of isomerization.

The stereoselective synthesis of polyunsaturated aldehydes is a field of intensive research, with various methodologies developed to control the geometry of the double bonds. mdpi.comacs.orgscilit.com A common strategy involves the Wittig reaction, which is renowned for its high Z-selectivity when using non-stabilized ylides. nih.gov This reaction allows for the reliable formation of cis-alkenes, which is crucial for constructing the all-cis arrangement in this compound. nih.gov

Another powerful technique is the use of organometallic reagents. For instance, the coupling of vinyl and allyl organometallics with appropriate electrophiles can lead to the desired polyunsaturated carbon skeleton. Careful choice of catalysts and reaction conditions is paramount to ensure high stereoselectivity. nih.gov Additionally, metathesis reactions, particularly ring-closing metathesis followed by fragmentation, have emerged as a versatile tool for synthesizing specific alkene geometries. organic-chemistry.org

A primary challenge in the synthesis and handling of polyunsaturated aldehydes is the propensity of the Z-double bonds to isomerize to the more thermodynamically stable E-configuration. nih.gov This can be mitigated by conducting reactions under mild conditions, such as low temperatures and the absence of light and acid or base catalysts, which can promote isomerization.

Photochemical isomerization is another consideration. researchgate.net Exposure to light, particularly UV radiation, can lead to Z to E isomerization. Therefore, reactions are often carried out in the dark or in flasks wrapped in aluminum foil. The choice of solvents and reagents is also critical. Aprotic, non-polar solvents are generally preferred to minimize side reactions. Furthermore, purification methods such as flash chromatography on silica (B1680970) gel must be performed swiftly and with carefully chosen solvent systems to avoid on-column isomerization.

Catalytic methods have also been developed to selectively produce Z-alkenes. researchgate.net These methods often rely on kinetic control to favor the formation of the less stable isomer. researchgate.net For example, certain molybdenum-based catalysts have shown high Z-selectivity in cross-metathesis reactions. researchgate.net

Chemoenzymatic Synthesis of this compound and Analogs

Chemoenzymatic approaches offer a green and highly selective alternative to traditional chemical synthesis. Enzymes, with their inherent regio- and stereoselectivity, can be powerful tools for the synthesis of complex molecules like this compound.

Lipases are particularly useful in this context. They can be used for the esterification of the corresponding carboxylic acid, α-linolenic acid, followed by selective reduction to the aldehyde. acs.org For instance, a process could involve the enzymatic esterification of α-linolenic acid with a suitable alcohol, followed by chemoselective reduction of the resulting ester to the aldehyde. This approach takes advantage of the mild reaction conditions of enzymatic catalysis, which helps to preserve the delicate polyunsaturated structure.

Furthermore, desaturase enzymes can be employed to introduce double bonds into a saturated or less unsaturated fatty acid precursor with high specificity. researchgate.net Genetic engineering of microorganisms to express specific desaturases could provide a sustainable route for the production of α-linolenic acid, the precursor to the target aldehyde. researchgate.net

Synthesis of Chemical Derivatives and Analogs of this compound

The synthesis of derivatives and analogs of this compound is essential for structure-activity relationship studies.

The corresponding alcohol, (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol, also known as linolenyl alcohol, is a key derivative. nih.govnist.gov It can be synthesized by the selective reduction of the aldehyde functional group of this compound. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically used for this transformation to avoid the reduction of the carbon-carbon double bonds.

Alternatively, linolenyl alcohol can be prepared from α-linolenic acid or its esters via reduction with stronger reducing agents like lithium aluminum hydride (LiAlH₄). organic-chemistry.org The choice of the starting material and reducing agent depends on the desired scale and the availability of the precursors. Biotechnological approaches using fatty alcohol reductases in engineered microorganisms also represent a promising route for the production of linolenyl alcohol. researchgate.net

| Starting Material | Reagent | Product | Key Features |

|---|---|---|---|

| This compound | Sodium borohydride (NaBH₄) | (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol | Selective reduction of the aldehyde. |

| α-Linolenic acid or its esters | Lithium aluminum hydride (LiAlH₄) | (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol | Reduction of the carboxylic acid or ester. |

| α-Linolenic acid | Fatty alcohol reductase (in vivo) | (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol | Biocatalytic reduction. researchgate.net |

Ester derivatives of the corresponding carboxylic acid, α-linolenic acid, are widely studied and commercially important. fatplants.net These include methyl, ethyl, and butyl esters. nih.govnih.govontosight.ai The most common method for their synthesis is the Fischer esterification of α-linolenic acid with the corresponding alcohol (methanol, ethanol, or butanol) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. orgsyn.org

Alternatively, transesterification of triglycerides rich in α-linolenic acid (e.g., from flaxseed oil) with an alcohol is a common industrial method for producing these esters. google.com This reaction can be catalyzed by acids, bases, or enzymes (lipases). conicet.gov.ar The use of enzymatic catalysts is gaining traction due to the milder reaction conditions and higher purity of the products. acs.org

| Ester | Starting Material | Method | Catalyst |

|---|---|---|---|

| Methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | α-Linolenic acid and Methanol | Fischer Esterification | Acid (e.g., H₂SO₄) |

| Ethyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | α-Linolenic acid and Ethanol | Fischer Esterification | Acid (e.g., HCl) orgsyn.org |

| Butyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | α-Linolenic acid and Butanol | Esterification | Organic acid google.com or Lipase conicet.gov.ar |

| Various Esters | Triglycerides (e.g., Flaxseed oil) and Alcohol | Transesterification | Acid, Base, or Lipase google.com |

Table of Compound Names

| Systematic Name | Common/Other Name(s) |

| This compound | α-Linolenic aldehyde |

| (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol | Linolenyl alcohol |

| (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid | α-Linolenic acid |

| Methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | Methyl linolenate nih.gov |

| Ethyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | Ethyl linolenate nih.gov |

| Butyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | Butyl linolenate ontosight.ai |

Amide Derivatives

The synthesis of amide derivatives from aldehydes is a fundamental transformation in organic chemistry. While direct conversion is challenging, a common and effective strategy involves a two-step process: oxidation of the aldehyde to a carboxylic acid, followed by amidation. In the context of this compound, this would first involve its oxidation to (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid (α-linolenic acid).

This intermediate carboxylic acid can then be converted to an amide through various established methods. One common approach is the activation of the carboxylic acid, for instance, by converting it into an acyl chloride using reagents like thionyl chloride (SOCl₂). The resulting highly reactive acyl chloride can then be treated with ammonia (B1221849) or a primary or secondary amine to yield the corresponding amide.

Alternatively, direct condensation of the carboxylic acid with an amine can be achieved using coupling agents. These reagents facilitate the formation of the amide bond by activating the carboxyl group.

A notable example is the formation of (9Z,12Z,15Z)-octadecatrienamide, which results from the formal condensation of the carboxy group of α-linolenic acid with ammonia. chiralen.com This primary fatty amide is functionally related to α-linolenic acid. chiralen.com

Another synthetic route to access primary amines from aldehydes, which can be precursors to N-substituted amides, is through reductive amination. This one-pot reaction involves the reaction of an aldehyde with ammonia in the presence of a reducing agent. nih.govnih.govderpharmachemica.comorganic-chemistry.org Optimized conditions using metal hydrides can selectively produce primary amines with minimal formation of secondary and tertiary amine byproducts. nih.gov For instance, various aldehydes have been successfully converted to primary amines using this methodology, showcasing its broad applicability. nih.gov

Other Functional Group Modifications

The aldehyde functional group in this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of other important functional groups. These modifications can significantly alter the physicochemical properties and potential applications of the parent molecule. Key transformations include the synthesis of hydrazones.

Hydrazones are formed by the reaction of aldehydes with hydrazines or hydrazides. jocpr.comnih.gov This condensation reaction is a well-established method for the characterization and derivatization of carbonyl compounds. The resulting hydrazones, which contain the characteristic >C=N-N< structural unit, are often stable, crystalline compounds. jocpr.com The synthesis typically involves heating the aldehyde and the substituted hydrazide in a suitable solvent. jocpr.com These derivatives are not only useful for characterization but also serve as intermediates for the synthesis of other heterocyclic compounds.

The general reaction for the formation of a hydrazone from an aldehyde is depicted below:

R-CHO + H₂N-NH-R' → R-CH=N-NH-R' + H₂O

The reaction conditions, such as solvent and the presence of a catalyst, can be optimized to achieve high yields of the desired hydrazone derivative.

Advanced Characterization of Synthetic Intermediates and Products

The unambiguous identification and structural elucidation of synthetic intermediates and final products are paramount in synthetic organic chemistry. A combination of spectroscopic techniques is routinely employed for this purpose. For the derivatives of this compound, these methods provide crucial information about the molecular structure, including the confirmation of the newly formed functional groups and the retention of the polyunsaturated carbon chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity of atoms in a molecule. In the case of hydrazone derivatives, for example, the appearance of a characteristic signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum, typically in the range of δ 8-9 ppm, provides strong evidence for the formation of the hydrazone. jocpr.comepstem.net The chemical shifts of the protons and carbons in the vicinity of the new functional group, as well as any changes in the signals of the polyunsaturated chain, are carefully analyzed to confirm the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. For hydrazone derivatives, the IR spectrum would show a characteristic absorption band for the C=N bond, typically in the region of 1690-1640 cm⁻¹, and the N-H stretching vibration around 3400-3200 cm⁻¹. jocpr.comepstem.net The disappearance of the strong C=O stretching band of the starting aldehyde is also a key indicator of a successful reaction.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak in the mass spectrum of a derivative will correspond to its calculated molecular weight, confirming the successful incorporation of the new functional group. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The following table summarizes the key spectroscopic data expected for the characterization of hydrazone derivatives of this compound.

| Spectroscopic Technique | Key Diagnostic Feature | Expected Chemical Shift/Frequency Range |

| ¹H NMR | Azomethine proton (-CH=N-) | δ 8.0 - 9.0 ppm |

| N-H proton | Variable, depending on structure and solvent | |

| ¹³C NMR | Azomethine carbon (-CH=N-) | δ 140 - 160 ppm |

| IR Spectroscopy | C=N stretch | 1690 - 1640 cm⁻¹ |

| N-H stretch | 3400 - 3200 cm⁻¹ | |

| Mass Spectrometry | Molecular ion peak (M⁺) | Corresponds to the molecular weight of the derivative |

By employing these advanced characterization techniques, researchers can confidently verify the structures of the synthesized derivatives of this compound and their synthetic intermediates.

Chemical Reactivity and Mechanistic Studies of 9z,12z,15z Octadeca 9,12,15 Trienal

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group of (9Z,12Z,15Z)-octadeca-9,12,15-trienal is susceptible to both oxidation and reduction, yielding the corresponding carboxylic acid and primary alcohol, respectively.

Oxidation: The aldehyde can be oxidized to α-linolenic acid ((9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid). This conversion can be achieved through various chemical oxidizing agents. In biological systems, this transformation is often catalyzed by aldehyde dehydrogenases. researchgate.net These enzymes play a crucial role in detoxifying lipid-derived aldehydes that can be formed under conditions of oxidative stress. nih.gov

Reduction: The reduction of the aldehyde functionality results in the formation of (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol. Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄). libretexts.org Enzymatic reduction is also a significant pathway in biological systems, often carried out by alcohol dehydrogenases or aldo-keto reductases. nih.gov This process can convert reactive aldehydes into less toxic alcohol molecules. nih.gov

| Transformation | Reagent/Enzyme | Product |

| Oxidation | Aldehyde Dehydrogenase | (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid |

| Reduction | Sodium Borohydride (NaBH₄) / Alcohol Dehydrogenase | (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol |

Reactions Involving the Polyunsaturated System

The three cis-double bonds in the hydrocarbon chain of this compound are centers of high electron density, making them susceptible to a range of addition and isomerization reactions.

Hydrogenation

The polyunsaturated system of this compound can be fully or partially hydrogenated. Catalytic hydrogenation can lead to the saturation of the double bonds, ultimately yielding octadecanal (B32862) (the saturated aldehyde) or octadecanol (the saturated alcohol), depending on the reaction conditions and catalyst used. The selective hydrogenation of the carbon-carbon double bonds without reducing the aldehyde group is a significant challenge in synthetic chemistry. Conversely, selective reduction of the aldehyde in the presence of the double bonds can also be achieved under specific catalytic conditions. The choice of catalyst and reaction parameters is crucial in directing the outcome of the hydrogenation process. For instance, certain palladium-based catalysts, like the Lindlar catalyst, are known for their ability to selectively hydrogenate alkynes to cis-alkenes and can be employed for partial hydrogenation of polyunsaturated systems. nih.gov

Electrophilic Addition Reactions

The double bonds in the polyunsaturated chain readily undergo electrophilic addition reactions. For example, halogens such as bromine (Br₂) can add across the double bonds. The reaction proceeds via a cyclic bromonium ion intermediate, followed by nucleophilic attack by the bromide ion to give the di-bromo adduct. Given the presence of three double bonds, multiple additions are possible, leading to a mixture of products. The regioselectivity of these additions to unsymmetrical alkenes is generally governed by Markovnikov's rule, although the non-conjugated nature of the double bonds in this specific trienal simplifies the initial additions.

Cycloaddition Reactions

The double bonds of this compound can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form a six-membered ring. researchgate.net While the isolated double bonds in this molecule are not pre-configured as a diene, isomerization could potentially lead to conjugated systems that can then undergo such reactions. Furthermore, the aldehyde group itself can act as a dienophile in hetero-Diels-Alder reactions. nih.gov Photochemical [2+2] cycloadditions are another possibility for the formation of four-membered rings. libretexts.org

Isomerization Studies (e.g., Z/E Isomerism, Double Bond Migration)

The cis (Z) configuration of the double bonds in this compound can undergo isomerization to the more thermodynamically stable trans (E) configuration. This Z/E isomerization can be induced by heat, light (photoisomerization), or catalysts. acs.orgacs.org For instance, thermal treatment of oils containing α-linolenic acid, a related compound, has been shown to lead to the formation of various trans isomers. nih.gov Double bond migration is another potential isomerization pathway, where the position of the double bonds within the carbon chain shifts, potentially leading to conjugated systems.

Interactions with Biological Macromolecules (In Vitro and Mechanistic Studies)

As a reactive aldehyde, this compound can covalently modify biological macromolecules, particularly proteins. nih.gov This modification can alter the structure and function of the proteins. The primary mechanisms for this covalent modification are:

Michael Addition: The α,β-unsaturated nature of some lipid-derived aldehydes allows them to act as Michael acceptors. Nucleophilic side chains of amino acids such as cysteine, histidine, and lysine (B10760008) can attack the β-carbon of the double bond conjugated to the aldehyde. nih.govnih.gov

Schiff Base Formation: The aldehyde group can react with the primary amino groups of lysine residues and the N-terminus of proteins to form a Schiff base (an imine). nih.gov

These covalent modifications, often referred to as "protein carbonylation," can lead to a loss or gain of protein function and are associated with cellular damage under conditions of oxidative stress. nih.gov The reactivity of different amino acid residues towards such aldehydes generally follows the order of Cys > His > Lys. wikipedia.org

| Interaction Type | Target Amino Acid Residues | Consequence |

| Michael Addition | Cysteine, Histidine, Lysine | Covalent adduct formation, potential alteration of protein function. |

| Schiff Base Formation | Lysine, N-terminal amino groups | Covalent imine linkage, potential disruption of protein structure and function. |

Protein Adduction and Covalent Modification

The electrophilic nature of α,β-unsaturated aldehydes like this compound makes them reactive towards nucleophilic side chains of amino acids within proteins. This reactivity leads to the formation of covalent adducts, a process known as protein carbonylation, which can alter protein structure and function. The primary mechanisms of these modifications are Michael addition and Schiff base formation.

The nucleophilic amino acid residues most susceptible to adduction by α,β-unsaturated aldehydes are cysteine, histidine, and lysine. nih.gov The reactivity generally follows the order of Cys > His > Lys. acs.org

Michael Addition: The C=C double bond conjugated to the carbonyl group in α,β-unsaturated aldehydes is susceptible to nucleophilic attack. The sulfhydryl group of cysteine, the imidazole (B134444) ring of histidine, and the ε-amino group of lysine can act as nucleophiles, leading to the formation of stable covalent adducts. nih.gov This is the predominant mechanism for the adduction of proteins by these aldehydes. acs.org

Schiff Base Formation: The aldehyde group can react with the primary amino groups of lysine residues to form a Schiff base (an imine). While this reaction is reversible, the initial adducts can undergo further reactions to form more stable, cross-linked products.

The formation of these adducts can lead to a variety of consequences for the protein, including:

Alteration of enzymatic activity

Disruption of protein-protein interactions

Induction of protein aggregation and cross-linking

Increased susceptibility to proteasomal degradation

| Target Amino Acid | Reaction Type | Potential Outcome |

| Cysteine | Michael Addition | Formation of a stable thioether adduct, potentially leading to loss of protein function, especially in enzymes where cysteine is part of the active site. |

| Histidine | Michael Addition | Modification of the imidazole ring, which can affect protein structure and function, particularly in metal-binding proteins or enzyme active sites. |

| Lysine | Michael Addition, Schiff Base Formation | Adduction to the ε-amino group, leading to a loss of positive charge and potential disruption of ionic interactions and protein folding. Schiff base formation can lead to intra- and intermolecular cross-linking. |

Nucleic Acid Adduct Formation

In addition to proteins, α,β-unsaturated aldehydes can also react with nucleic acids, leading to the formation of DNA and RNA adducts. These adducts can be mutagenic and cytotoxic, interfering with DNA replication and transcription. The primary sites of adduction on DNA are the nucleophilic centers on the nitrogenous bases, particularly guanine (B1146940).

The reaction of α,β-unsaturated aldehydes with deoxyguanosine typically proceeds via a Michael addition of the exocyclic amino group of guanine to the activated double bond of the aldehyde. This is often followed by a cyclization reaction involving the N1 position of the guanine ring and the aldehyde carbonyl group, resulting in the formation of exocyclic adducts such as 1,N2-propano-2'-deoxyguanosine. nih.govnih.gov These adducts can distort the DNA helix and lead to mispairing during DNA replication. nih.gov

Furthermore, these adducts can induce the formation of DNA interstrand cross-links, which are highly cytotoxic lesions that can block DNA replication and transcription. nih.gov

| Nucleic Acid Base | Primary Adduct Type | Potential Consequence |

| Deoxyguanosine (dG) | Exocyclic 1,N2-propano adducts | Mutagenesis (e.g., G to T transversions), DNA replication blockage, formation of DNA interstrand cross-links. nih.govnih.gov |

| Deoxyadenosine (dA) | Exocyclic adducts | Potential for mutagenesis and interference with DNA metabolic processes. |

| Deoxycytidine (dC) | Exocyclic adducts | Potential for mutagenesis and interference with DNA metabolic processes. |

Lipid Modification and Cross-linking

This compound, being a lipid-derived aldehyde, can also participate in the modification of other lipid molecules, particularly those containing nucleophilic head groups such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS). The aldehyde can react with the primary amino groups of these phospholipids (B1166683) to form Schiff base adducts.

This process can lead to the cross-linking of lipid molecules, which can have significant effects on the physical properties of cell membranes, including:

Decreased membrane fluidity

Altered membrane permeability

Disruption of membrane protein function

Enzymatic and Non-Enzymatic Degradation Pathways of this compound in Biological Systems

Cells possess several enzymatic and non-enzymatic mechanisms to detoxify reactive aldehydes like this compound, thereby mitigating their cytotoxic effects.

Enzymatic Degradation:

Aldehyde Dehydrogenases (ALDHs): This superfamily of NAD(P)+-dependent enzymes plays a crucial role in the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids, which are generally less reactive and more easily excreted. wikipedia.org Fatty aldehyde dehydrogenase (FALDH), a member of the ALDH3 family, is particularly important for the metabolism of long-chain aldehydes. nih.gov ALDHs are considered the primary enzymatic defense against aldehyde toxicity. nih.gov

Aldo-Keto Reductases (AKRs): These enzymes can reduce the aldehyde group to an alcohol, which is a less reactive functional group.

Glutathione (B108866) S-Transferases (GSTs): GSTs catalyze the conjugation of the tripeptide glutathione (GSH) to the electrophilic carbon of α,β-unsaturated aldehydes via a Michael addition reaction. wikipedia.org This reaction detoxifies the aldehyde by forming a more water-soluble and less reactive glutathione conjugate, which can then be eliminated from the cell. nih.gov

Non-Enzymatic Degradation:

Reaction with Glutathione (GSH): In addition to the enzyme-catalyzed reaction, this compound can react non-enzymatically with the abundant cellular nucleophile glutathione. This reaction also proceeds via Michael addition to form a glutathione conjugate.

| Pathway | Key Enzymes/Molecules | Reaction Type | Product |

| Enzymatic | |||

| Oxidation | Aldehyde Dehydrogenases (ALDHs), particularly Fatty Aldehyde Dehydrogenase (FALDH) nih.gov | Oxidation of the aldehyde to a carboxylic acid | (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid |

| Reduction | Aldo-Keto Reductases (AKRs) | Reduction of the aldehyde to an alcohol | (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol |

| Conjugation | Glutathione S-Transferases (GSTs) wikipedia.org | Michael addition of glutathione to the α,β-unsaturated system | Glutathione conjugate of this compound |

| Non-Enzymatic | |||

| Conjugation | Glutathione (GSH) | Michael addition of glutathione to the α,β-unsaturated system | Glutathione conjugate of this compound |

Role of 9z,12z,15z Octadeca 9,12,15 Trienal in Biological Processes Non Clinical

Signaling Functions in Plant Systems

(9Z,12Z,15Z)-octadeca-9,12,15-trienal is a member of the oxylipin family, a group of oxygenated fatty acid derivatives that are key players in various plant processes. Its functions range from mediating stress responses to regulating growth and defense.

Involvement in Plant Stress Responses

While direct studies on the specific signaling role of this compound in plant stress are limited, its position within the well-established oxylipin pathway points to its involvement. Oxylipins, in general, are crucial mediators of plant responses to a variety of stresses, including mechanical damage and temperature fluctuations. nih.gov The production of C9 aldehydes, such as the compound , is a known response to wounding.

Regulation of Plant Growth and Development

The influence of this compound on plant growth and development is an area of ongoing research. While specific regulatory roles are not yet fully elucidated, the broader family of oxylipins is known to participate in various developmental processes. For instance, related C12 oxylipins like traumatin (B1237919) are implicated in wound-induced cell division. nih.gov

Role in Plant Defense Mechanisms

This compound, as a volatile C9 aldehyde, is a component of the "green leaf volatiles" (GLVs) that are rapidly released when a plant is damaged. These compounds are integral to plant defense strategies. Research has shown that aldehydes produced through the hydroperoxide lyase pathway possess antimicrobial and antifungal properties, providing a direct chemical defense against pathogens. nih.gov Furthermore, these volatile compounds can act as airborne signals, alerting neighboring plants to potential threats.

Oxylipin Biosynthesis and Associated Pathways

This compound is synthesized via the oxylipin pathway, a complex network of enzymatic reactions that begins with the oxygenation of polyunsaturated fatty acids. researchgate.net The specific branch leading to this C9 aldehyde involves the enzyme hydroperoxide lyase (HPL). nih.govresearchgate.net

The biosynthesis begins with α-linolenic acid, which is first acted upon by a lipoxygenase (LOX) to form a hydroperoxide. This intermediate is then cleaved by a 9-hydroperoxide lyase (9-HPL), a type of cytochrome P450 enzyme, to yield this compound and a C9 oxo-acid. nih.gov

Key Enzymes in the Biosynthesis of this compound:

| Enzyme Name | Abbreviation | Function |

| Lipoxygenase | LOX | Catalyzes the initial oxygenation of α-linolenic acid. |

| 9-Hydroperoxide Lyase | 9-HPL | Cleaves the hydroperoxide intermediate to form the C9 aldehyde. |

Role in Insect Chemical Ecology

In the realm of entomology, this compound is a significant player in chemical communication, particularly as a component of sex pheromones.

Function as a Sex Pheromone Component

This aldehyde has been identified as a crucial component of the female-produced sex pheromone in several moth species. It acts as a chemical signal to attract males for mating.

One of the most well-documented examples is the fall webworm moth (Hyphantria cunea) . In this species, this compound is one of the major components of the pheromone blend. The precise ratio of this compound to other components, such as (9Z,12Z)-octadecadienal and (3Z,6Z)-cis-9,10-epoxyheneicosadiene, is critical for attracting males. Studies have shown slight variations in these ratios among different geographic populations of the moth. Another species where this compound has been identified as a sex pheromone component is Phauda flammans. pherobase.com

Insect Species Utilizing this compound as a Sex Pheromone Component:

| Species | Common Name | Family |

| Hyphantria cunea | Fall Webworm Moth | Arctiidae |

| Phauda flammans | Zygaenidae |

Olfactory Mechanism Studies

The detection of this compound in insects is a complex process that begins with the molecule entering the sensory hairs, or sensilla, on the antennae. These sensilla are porous structures that allow volatile compounds like pheromones to enter and come into contact with the dendrites of olfactory receptor neurons (ORNs). The process of pheromone reception in insects is a well-studied field, providing a framework for understanding how this specific trienal is likely perceived.

Upon entering the sensillum, the lipophilic this compound molecule must traverse the aqueous sensillar lymph to reach the ORNs. This transport is facilitated by pheromone-binding proteins (PBPs). researchgate.net These proteins are thought to solubilize the hydrophobic pheromone molecules, protecting them from degradation and transporting them to the olfactory receptors located on the dendritic membrane of the ORNs. researchgate.net

While the specific olfactory receptors for this compound have not been definitively identified in all species that utilize it as a pheromone, research on related moth species provides insight into the likely mechanism. The interaction between the pheromone-PBP complex and a specific olfactory receptor is a critical step in initiating the neural signal. This binding event is highly specific, and it is the diversity of these receptors that allows an insect to distinguish between different pheromone components and other environmental odors.

Once the pheromone binds to its receptor, it triggers a conformational change in the receptor protein, leading to the opening of ion channels and the generation of an electrical signal. This signal is then transmitted to the antennal lobe of the insect's brain, where it is processed and integrated with other sensory information, ultimately leading to a behavioral response, such as upwind flight in search of a mate. The specificity of this interaction is highlighted by the fact that different ORNs in the same sensillum can be tuned to different components of a pheromone blend, allowing for the precise decoding of the chemical message.

Table 1: Key Proteins in the Olfactory Mechanism of Pheromone Reception

| Protein Type | Function | Relevance to this compound |

| Pheromone-Binding Proteins (PBPs) | Solubilize and transport hydrophobic pheromone molecules across the sensillar lymph. researchgate.net | Essential for the transport of the lipophilic this compound to the olfactory receptors. researchgate.net |

| Olfactory Receptors (ORs) | Bind to specific pheromone components, initiating a neural signal. | Specific ORs are responsible for the detection of this compound, ensuring signal specificity. |

| Ion Channels | Open in response to receptor activation, causing depolarization of the neuron. | Mediate the conversion of the chemical signal into an electrical signal. |

Pheromone Degradation Enzymes and Mechanisms

The rapid degradation of pheromone signals is as crucial as their detection for effective chemical communication in insects. This process ensures that the insect can respond to changes in pheromone concentration and direction, preventing sensory adaptation and allowing for the precise location of the pheromone source. The degradation of aldehyde pheromones like this compound is primarily carried out by a class of enzymes known as odorant-degrading enzymes (ODEs). nih.govplos.org

A key group of ODEs involved in the breakdown of aldehyde pheromones are the aldehyde dehydrogenases (ALDHs). nih.govnih.govresearchgate.netresearchgate.netportlandpress.com These enzymes are found in the antennae of insects and are responsible for the oxidation of the aldehyde functional group of the pheromone molecule to a carboxylic acid. nih.govportlandpress.com This conversion effectively inactivates the pheromone, as the resulting carboxylic acid is no longer able to bind to the olfactory receptors. Studies on various insect species have demonstrated the critical role of ALDHs in pheromone clearance. nih.govresearchgate.net For instance, research on the tobacco budworm moth, Heliothis virescens, has shown that its C16 aldehyde pheromone is a substrate for ALDHs. nih.govportlandpress.com

In addition to ALDHs, other enzyme families can also contribute to the degradation of pheromones and other odorants. These include cytochrome P450 monooxygenases (CYPs) and glutathione (B108866) S-transferases (GSTs). researchgate.netnih.gov CYPs are a diverse group of enzymes known for their role in metabolizing a wide range of endogenous and exogenous compounds, including insecticides and plant secondary metabolites. researchgate.net Some CYPs have been identified in insect antennae and are thought to be involved in the degradation of odorants. researchgate.net Similarly, GSTs have been shown to be expressed in insect antennae and can conjugate glutathione to various substrates, including some odorant molecules, facilitating their inactivation and removal. nih.gov

The degradation of this compound likely involves a combination of these enzymatic pathways, ensuring a rapid and efficient termination of the pheromone signal. The specific enzymes involved and their relative contributions may vary between different insect species.

Table 2: Major Enzyme Families in Pheromone Degradation

| Enzyme Family | General Function | Specific Role in Aldehyde Pheromone Degradation |

| Aldehyde Dehydrogenases (ALDHs) | Catalyze the oxidation of aldehydes to carboxylic acids. nih.govnih.govresearchgate.netportlandpress.com | Primary mechanism for the inactivation of this compound by converting it to the corresponding carboxylic acid. nih.govportlandpress.com |

| Cytochrome P450 Monooxygenases (CYPs) | Involved in the metabolism of a wide range of compounds. researchgate.net | May contribute to the degradation of this compound through oxidative modification. researchgate.net |

| Glutathione S-Transferases (GSTs) | Catalyze the conjugation of glutathione to various substrates. nih.gov | Potentially involved in the detoxification and clearance of this compound and its metabolites. nih.gov |

Fundamental Mechanisms of Biological Activity (e.g., Antioxidant Properties in Model Systems)

While the primary biological role of this compound is as a signaling molecule, its chemical structure as a polyunsaturated aldehyde suggests it may also possess other biological activities, such as antioxidant or pro-oxidant properties. Unsaturated aldehydes are known to be reactive molecules that can interact with biological systems in various ways. mdpi.com

Polyunsaturated aldehydes, including those with structures similar to this compound, are produced by some marine diatoms as a defense mechanism against grazing. wikipedia.orgnih.gov These compounds are formed from the enzymatic oxidation of polyunsaturated fatty acids. wikipedia.org In this context, they exhibit cytotoxic effects on the reproductive success of copepods, demonstrating their potent biological activity. wikipedia.org

In other model systems, aldehydes have been shown to possess both antioxidant and pro-oxidant properties, depending on the specific compound, its concentration, and the biological environment. Some phenolic aldehydes, for example, have demonstrated significant antioxidant activity by scavenging free radicals. The antioxidant capacity of these molecules is often attributed to the presence of hydroxyl groups on the aromatic ring.

Conversely, α,β-unsaturated aldehydes, a class to which this compound belongs, are also known to be products of lipid peroxidation in biological membranes. These compounds are highly reactive and can contribute to oxidative stress by forming adducts with proteins and DNA. However, some studies suggest that peptides can act as antioxidants against linoleic acid peroxidation, a process that generates unsaturated aldehydes. acs.org This indicates a complex interplay where the presence of certain molecules can mitigate the potentially damaging effects of reactive aldehydes.

The antioxidant potential of a compound like this compound in a non-pheromonal context has not been extensively studied. However, based on the known activities of structurally related polyunsaturated aldehydes, it is plausible that this compound could participate in redox reactions within biological systems. Further research is needed to elucidate the specific antioxidant or pro-oxidant mechanisms of this compound in various model systems.

Table 3: Potential Biological Activities of Polyunsaturated Aldehydes in Model Systems

| Biological Activity | Mechanism | Relevance to this compound |

| Cytotoxicity | Induces apoptosis and inhibits cell division in copepod embryos. wikipedia.org | As a polyunsaturated aldehyde, it may exhibit similar activities in certain biological contexts. wikipedia.org |

| Antioxidant Activity | Scavenging of free radicals, chelation of metal ions. | The polyunsaturated nature of the molecule could allow it to interact with and neutralize reactive oxygen species. |

| Pro-oxidant Activity | Formation of adducts with cellular macromolecules, contributing to oxidative stress. | As an α,β-unsaturated aldehyde, it has the potential to react with cellular components and disrupt redox balance. |

| Inhibition of Lipid Peroxidation | Peptides have been shown to inhibit linoleic acid peroxidation. acs.org | Suggests that in the presence of other molecules, the effects of reactive aldehydes can be modulated. acs.org |

Advanced Analytical Methodologies for 9z,12z,15z Octadeca 9,12,15 Trienal

Chromatographic Separation Techniques

Chromatography is fundamental to isolating (9Z,12Z,15Z)-octadeca-9,12,15-trienal from complex biological or environmental matrices. The choice between gas and liquid chromatography typically depends on the analyte's volatility and whether chemical derivatization is employed.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary tool for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides information on the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and aiding in structural elucidation. GC-MS is particularly useful for confirming the compound's purity and molecular weight, which is 262.4 g/mol . nih.gov The fragmentation pattern in the mass spectrum, especially from techniques like electron ionization (EI), offers a characteristic fingerprint for the molecule. For instance, characteristic fragmentation of aliphatic aldehydes includes α-cleavage and the McLafferty rearrangement. oregonstate.edu

| Parameter | Description | Source |

|---|---|---|

| Molecular Weight Confirmation | GC-MS is used to confirm the molecular weight of 262.4 g/mol. | |

| Purity Assessment | The technique is employed to assess the purity of the synthesized compound. | |

| Fragmentation Patterns | Mass spectrometry reveals characteristic fragmentation patterns, such as α-cleavage and McLafferty rearrangement, which are typical for aliphatic aldehydes. | oregonstate.edu |

For less volatile aldehydes or to enhance detection sensitivity and chromatographic retention, liquid chromatography-mass spectrometry (LC-MS/MS) is often used, typically after chemical derivatization. nih.govnih.gov A common strategy involves reacting the aldehyde with a derivatizing agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov This reaction converts the carbonyl group into a larger, more stable hydrazone, which increases the molecule's molecular weight and improves its ionization efficiency for mass spectrometric detection. nih.gov

The resulting DNPH-derivatized aldehydes can be effectively separated using reversed-phase HPLC. researchgate.net Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. In this approach, the precursor ion (the protonated derivatized aldehyde) is selected and fragmented to produce characteristic product ions. This selective detection method, known as precursor ion scanning, allows for the highly sensitive and specific analysis of aldehydes in complex mixtures like biological plasma. nih.gov High-resolution mass spectrometry can further differentiate between saturated and unsaturated aldehydes based on their unique fragmentation pathways. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC for the analysis of derivatized aldehydes. waters.com UPLC systems use columns with smaller particle sizes (typically sub-2 µm), which allows for operation at higher pressures. This results in dramatically improved resolution, higher sensitivity, and significantly faster analysis times. waters.com For the analysis of DNPH-derivatized aldehydes, UPLC can reduce run times by as much as 75% compared to conventional HPLC methods, increasing laboratory throughput substantially. waters.com This high-resolution separation is crucial for resolving complex mixtures of carbonyl compounds, which may be present in environmental or biological samples. waters.comacs.org

Spectroscopic Characterization (Beyond Basic Identification)

While chromatography provides separation and initial identification, advanced spectroscopic methods are essential for detailed structural and conformational analysis.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound.

¹H NMR: The proton NMR spectrum provides key information. The aldehydic proton is highly deshielded and appears as a characteristic signal far downfield, typically between δ 9.0 and 10.0 ppm. oregonstate.edulibretexts.org For this compound specifically, this signal has been reported as a triplet at δ 9.48 ppm. The protons on the double bonds (olefinic protons) are found in the region of δ 5.30–5.45 ppm. Protons on carbons adjacent (alpha) to the carbonyl group are also deshielded and typically resonate between δ 2.0-2.5 ppm. oregonstate.edu

¹³C NMR: The carbon NMR spectrum is equally informative. The carbonyl carbon of an aldehyde gives a distinct signal in the highly deshielded region of δ 190-215 ppm, which is clear evidence of this functional group. oregonstate.edupressbooks.pub For α,β-unsaturated aldehydes, this peak appears in the upfield portion of this range (190-200 δ). pressbooks.pub

Conformational Studies: The all-cis configuration of the double bonds at the 9, 12, and 15 positions forces the 18-carbon chain into a characteristic bent or folded conformation. This contrasts with the more linear shape of trans isomers. NMR, through the analysis of coupling constants and the use of techniques like Lanthanide Induced Shifts (LIS), can provide valuable data on the preferred three-dimensional structure and conformational dynamics of such unsaturated systems in solution. acs.org

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reported Shift for Compound (δ, ppm) | Source |

|---|---|---|---|---|

| ¹H | Aldehyde (CHO) | 9.0 - 10.0 | 9.48 (t) | oregonstate.edu |

| ¹H | Olefinic (CH=CH) | ~5.0 - 6.5 | 5.30 - 5.45 (m) | |

| ¹³C | Carbonyl (C=O) | 190 - 215 | Not specified, expected ~190-200 | oregonstate.edupressbooks.pub |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum of an aldehyde is the strong absorption band due to the C=O stretching vibration. For a saturated aliphatic aldehyde, this peak appears around 1740-1720 cm⁻¹. orgchemboulder.com However, because the double bonds in this compound are not directly conjugated with the carbonyl group, the absorption is expected in this higher frequency range. A strong absorption at 1720 cm⁻¹ has been reported for this compound, confirming the presence of the aldehyde functional group.

Aldehydic C-H Stretch: Another diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde proton itself. This typically gives rise to one or two moderate intensity bands in the region of 2830-2695 cm⁻¹. orgchemboulder.comspectroscopyonline.com A peak appearing around 2720 cm⁻¹ is particularly indicative of an aldehyde and helps distinguish it from a ketone. libretexts.orgorgchemboulder.com

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Reported Frequency (cm⁻¹) | Source |

|---|---|---|---|---|

| C=O Stretch | Aldehyde | 1740 - 1720 (Saturated) | 1720 (Strong) | orgchemboulder.com |

| C-H Stretch | Aldehyde | 2830 - 2695 (Moderate, often two bands) | Not specified, expected ~2720 | orgchemboulder.comspectroscopyonline.com |

Derivatization Strategies for Enhanced Detection and Quantification

Due to its inherent chemical properties, direct analysis of this compound can be problematic. Derivatization is a crucial step to enhance its stability, improve chromatographic behavior, and increase detection sensitivity, particularly for mass spectrometry and fluorescence-based methods.

One of the most effective and widely used derivatizing agents for aldehydes, including polyunsaturated aldehydes like this compound, is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). researchgate.netsigmaaldrich.com This reagent reacts with the carbonyl group of the aldehyde to form a stable PFB-oxime derivative. sigmaaldrich.com The pentafluorobenzyl group is highly electronegative, which makes the derivative amenable to sensitive detection by gas chromatography with electron capture detection (GC-ECD) or negative ion chemical ionization mass spectrometry (GC-NCI-MS). nih.gov The derivatization with PFBHA is advantageous as it proceeds under mild conditions and can even be performed in situ during sample extraction, which is particularly useful for capturing volatile and unstable aldehydes from matrices like phytoplankton. researchgate.net The resulting PFB-oxime derivatives are less volatile and more thermally stable than the parent aldehyde, allowing for robust GC-MS analysis. sigmaaldrich.com

For high-performance liquid chromatography (HPLC) based methods, fluorescent derivatizing agents are often employed to enhance detection sensitivity. Dansylhydrazine is a common reagent that reacts with aldehydes to produce highly fluorescent dansylhydrazone derivatives. researchgate.netresearchgate.net These derivatives can be readily separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector. researchgate.netresearchgate.net This strategy is particularly useful for non-volatile or thermally labile aldehydes that are not suitable for GC analysis.

The selection of the derivatization strategy depends on the analytical instrumentation available and the nature of the sample matrix. The table below summarizes key aspects of these two primary derivatization reagents.

| Derivatizing Reagent | Target Functional Group | Resulting Derivative | Analytical Technique | Advantages |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehyde (Carbonyl) | PFB-oxime | GC-MS, GC-ECD | High sensitivity, thermal stability of derivative, suitable for volatile compounds. sigmaaldrich.comnih.gov |

| Dansylhydrazine | Aldehyde (Carbonyl) | Dansylhydrazone | HPLC-Fluorescence | High fluorescence signal, suitable for non-volatile or thermally labile compounds. researchgate.netresearchgate.net |

Quantitative Analysis in Complex Biological and Environmental Matrices

The quantification of this compound in biological and environmental samples is challenging due to its low concentrations and the presence of interfering compounds. The methodologies often involve a combination of efficient extraction, derivatization, and sensitive detection.

Environmental Matrices: Phytoplankton and Seawater

This compound is a known volatile organic compound produced by certain species of microalgae and diatoms, particularly under stress conditions. researchgate.netacs.org Its analysis in these matrices is crucial for understanding chemical ecology and signaling processes in aquatic environments.

A robust method for the quantification of polyunsaturated aldehydes (PUAs), including C18 chain aldehydes, in phytoplankton involves the in situ derivatization with PFBHA during cell disruption. researchgate.netmdpi.com This approach minimizes the loss of the volatile aldehyde. The general procedure involves:

Collection of phytoplankton from seawater by filtration.

Disruption of the cells in the presence of a PFBHA solution to immediately derivatize the released aldehydes.

Extraction of the PFB-oxime derivatives with an organic solvent like hexane.

Analysis by GC-MS, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. nih.gov

Studies on natural phytoplankton populations in the Atlantic Ocean have reported the presence of various PUAs, with concentrations of total potential PUAs (pPUAs) ranging from undetectable to 4.18 pmol from cells in one liter of seawater. mdpi.com In a bloom of the diatom Skeletonema marinoi in the Adriatic Sea, particulate PUA concentrations reached up to 18 nmol for heptadienal and 10 nmol for octadienal per liter of seawater. nih.gov While specific quantitative data for this compound in these studies is not always singled out, the methods are directly applicable.

The table below presents representative data on the quantification of related polyunsaturated aldehydes in marine environmental samples.

| Analyte | Matrix | Derivatization Reagent | Analytical Method | Concentration Range |

| Heptadienal | Phytoplankton (S. marinoi) | PFBHA | GC-MS | ~18 nmol/L |

| Octadienal | Phytoplankton (S. marinoi) | PFBHA | GC-MS | ~10 nmol/L |

| Total pPUAs | Atlantic Ocean Phytoplankton | PFBHA | GC-MS | 0 - 4.18 pmol/L |

Biological Matrices: Plant Tissues and Other Organisms

As a product of lipid peroxidation, this compound can also be present in other biological tissues, although it is less commonly reported than shorter-chain aldehydes like 4-hydroxynonenal. The analytical principles for its quantification in these matrices are similar, involving extraction, derivatization, and chromatographic analysis.

For plant tissues, a common procedure involves the homogenization of the tissue, followed by extraction of lipids and aldehydes. nih.gov Derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC with UV detection has been used to quantify various aldehydes in plant roots. nih.gov This method could be adapted for this compound.

Given the structural similarity to other lipid peroxidation products, methods developed for the analysis of aldehydes in animal tissues and fluids are also relevant. For instance, a highly sensitive method for aldehydes in biological samples uses PFBHA derivatization followed by GC-NCI-MS, with detection limits in the femtomole range. nih.gov This method demonstrated good recovery (>85%) for most aldehydes from urine, plasma, and tissue homogenates. nih.gov

The following table outlines a general approach and expected performance for the quantification of this compound in a biological matrix, based on established methods for similar aldehydes.

| Parameter | Method |

| Matrix | Plant Tissue Homogenate |

| Extraction | Liquid-liquid extraction with organic solvents |

| Derivatization | PFBHA |

| Analytical Technique | GC-MS (NCI) |

| Internal Standard | Labeled aldehyde (e.g., Benzaldehyde-d5) nih.gov |

| Expected Detection Limit | Low fmol range nih.gov |

| Expected Recovery | >80% |

Computational and Theoretical Investigations of 9z,12z,15z Octadeca 9,12,15 Trienal

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule. For a compound like (9Z,12Z,15Z)-octadeca-9,12,15-trienal, these methods could provide fundamental insights into its behavior.

Electronic Structure Analysis

An analysis of the electronic structure would involve calculating properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These calculations would help in identifying the most electron-rich and electron-poor regions of the molecule, which is crucial for predicting its reactivity. For instance, the aldehyde group and the double bonds would be expected to be key reactive sites.

Reactivity Prediction and Reaction Mechanism Modeling

Building on the electronic structure analysis, quantum chemical methods could be used to model the reactivity of this compound. This would involve simulating its reactions with other molecules, such as biological nucleophiles (e.g., amino acid residues in proteins), to understand the mechanisms of adduct formation, which is a key aspect of the biological activity of unsaturated aldehydes. Theoretical calculations could predict the activation energies for different reaction pathways, thereby identifying the most likely mechanisms of action.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time, providing insights that are complementary to the static picture offered by quantum chemical calculations.

Conformational Studies of the Compound

Due to the presence of multiple single bonds, the long aliphatic chain of this compound can adopt a vast number of conformations. MD simulations could be employed to explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations in different environments (e.g., in a vacuum, in water, or within a lipid bilayer). Understanding its preferred shapes is essential for predicting how it might interact with biological receptors.

Interaction Dynamics with Model Biological Systems

A significant application of MD simulations would be to model the interaction of this compound with model biological systems, such as a lipid bilayer representing a cell membrane. These simulations could reveal how the aldehyde partitions into the membrane, its preferred orientation, and its effect on membrane properties like fluidity and permeability. Furthermore, simulations could model the interaction of the aldehyde with specific proteins, providing a dynamic view of how it binds to and potentially modifies protein function.

Structure-Activity Relationship (SAR) Studies (Computational)

Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the chemical structure of a compound with its biological activity.

For this compound, a QSAR study would typically involve a dataset of similar aldehydes with known activities (e.g., toxicity, mutagenicity, or sensory properties). Molecular descriptors (numerical representations of the chemical structure) would be calculated for each compound, and statistical models would be built to relate these descriptors to the observed activity. Such models could then be used to predict the activity of this compound and to understand which structural features are most important for its biological effects. While general QSAR models for unsaturated aldehydes exist, specific studies incorporating this compound are not currently available.

Docking Studies with Relevant Enzymatic Systems or Receptors

Computational docking studies are powerful in-silico tools that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These investigations are crucial in understanding the potential interactions of bioactive compounds with biological targets, such as enzymes and receptors, at a molecular level. While direct docking studies specifically investigating This compound are not extensively available in the current body of scientific literature, research on its corresponding carboxylic acid, (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid (α-linolenic acid), provides valuable insights into the potential binding modes and interactions of this structural class of molecules. The findings from these studies on the acid form can serve as a foundational surrogate to hypothesize the potential interactions of the aldehyde derivative, given their structural similarities.

Interaction with Caspase-3